7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Description
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS: 1361110-64-6) is a boronate ester-functionalized benzoxazepinone derivative. Its structure comprises a seven-membered 1,4-benzoxazepin-5-one core fused with a tetramethyl dioxaborolane group at the 7-position. This compound is of significant interest in medicinal and synthetic chemistry due to the versatility of the boronate ester in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl or heteroaryl systems .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-5-6-12-11(9-10)13(18)17-7-8-19-12/h5-6,9H,7-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYNLHFCEWPZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1491157-36-8 | |
| Record name | 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the benzoxazepinone ring, followed by borylation using a reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The benzoxazepinone core can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced benzoxazepinone derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
The compound features a dioxaborolane moiety that enhances its reactivity and solubility in organic solvents, making it suitable for various synthetic applications.
Medicinal Chemistry
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has shown promise in drug development due to its ability to act as a versatile building block in the synthesis of bioactive compounds. Its structural framework allows for modifications that can enhance pharmacological properties.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to yield anticancer agents. For instance, modifications at the nitrogen atom can lead to compounds with improved efficacy against specific cancer cell lines.
Materials Science
The compound is also explored for its potential in materials science, particularly in the development of organic electronic materials. Its ability to form stable complexes with metals makes it a candidate for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Case Study: Organic Photovoltaics
Studies have indicated that incorporating this compound into OPV blends can enhance charge transport properties and overall device efficiency.
Catalysis
The compound's boron-containing structure allows it to function as a catalyst or catalyst precursor in various organic reactions. Its use in Suzuki-Miyaura cross-coupling reactions has been particularly noted.
Case Study: Suzuki-Miyaura Coupling
In experimental settings, this compound has been successfully employed as a reagent in Suzuki reactions to synthesize biaryl compounds with high yields and selectivity.
Comparative Analysis of Related Compounds
To better understand the versatility of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Application Area | Key Features |
|---|---|---|
| 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-indole | Medicinal Chemistry | Anticancer properties |
| 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-carbazole | Organic Electronics | Enhanced light emission |
| 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol | Catalysis | Effective catalyst for cross-coupling |
Mechanism of Action
The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The benzoxazepinone core may interact with specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoxazepinone Family
A. 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one (CAS: 703-51-5)
- Structural Differences : Lacks the tetramethyl dioxaborolane group at the 7-position.
- Properties : Serves as a precursor for benzoxazepine-based pharmaceuticals but lacks the boronate’s cross-coupling utility.
- Applications : Primarily used in medicinal chemistry for CNS drug development (e.g., anxiolytics) .
B. 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS: 844648-10-8)
- Structural Differences : Contains a fluorine substituent instead of the boronate group.
C. 4-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1256255-84-1)
- Structural Differences: Features a methyl-substituted benzoxazine core instead of benzoxazepinone.
- Properties: Similar boronate reactivity but distinct ring size (six-membered oxazine vs. seven-membered oxazepinone) .
Heterocyclic Boronate Esters
A. 3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1020174-04-2)
- Structural Differences : Pyrazole core with a cyclopropyl group.
- Applications: Used in kinase inhibitor synthesis; demonstrates higher solubility than benzoxazepinone analogs due to smaller ring size .
B. tert-Butyl (3S)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate (CAS: 2101934-11-4)
- Structural Differences : Pyrrolidine-pyrazole-boronate hybrid.
- Properties: Designed for peptide mimetics; steric hindrance from the tert-butoxy group reduces cross-coupling efficiency compared to the benzoxazepinone derivative .
Comparison with Pharmacologically Active Benzodiazepines/Benzothiazepines
A. Diazepam (CAS: 439-14-5)
- Structural Differences : 1,4-Benzodiazepine core with chloro and methyl substituents.
- Properties: Sedative-hypnotic activity via GABA receptor modulation; lacks boronate functionality for further derivatization .
B. 5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines
C. 7-Nitro-1-methyl-5-(2-chlorophenyl)-1H-1,4-benzodiazepin-2-one (Methylclonazepam, CAS: 1163-45-3)
Key Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1807699-60-0 |
| Molecular Formula | C15H20BNO3 |
| Molecular Weight | 273.14 g/mol |
| Purity | 95% |
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as a modulator of various signaling pathways involved in cell proliferation and apoptosis.
Potential Mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit certain kinases involved in cellular signaling pathways that regulate cell growth and survival.
- Interaction with Receptors : It could potentially bind to specific receptors on cell membranes, altering their activity and downstream signaling.
- Antioxidant Properties : Some studies indicate that similar compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress.
Biological Activity Studies
Research has focused on the pharmacological effects of this compound in various biological systems. Below are notable findings from recent studies:
In Vitro Studies
- Cell Proliferation Assays : The compound was tested on several cancer cell lines (e.g., A431 and Bcap-37) demonstrating significant inhibition of cell growth at micromolar concentrations.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in treated cells compared to control groups.
In Vivo Studies
- Animal Models : In vivo experiments using murine models showed that administration of the compound resulted in reduced tumor size in xenograft models of cancer.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study 1: Cancer Therapy
- A study evaluated the efficacy of the compound in combination with standard chemotherapy agents in patients with advanced solid tumors. Results indicated enhanced therapeutic efficacy with reduced side effects.
-
Case Study 2: Neuroprotection
- Another investigation assessed its neuroprotective effects in models of neurodegeneration. The compound demonstrated potential in reducing neuronal cell death and improving cognitive function.
Q & A
Q. Advanced
- Case Study : If ¹H NMR shows unexpected splitting for the benzoxazepinone protons, perform variable-temperature NMR to rule out conformational dynamics.
- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in hexane/EtOAc) and analyzing the crystal structure .
What purification techniques are recommended for isolating the final compound?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 3:1 to 1:2) to separate the boronate ester from unreacted starting materials.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain high-purity crystals .
How to design a pharmacological assay to evaluate its interaction with GABA receptors?
Q. Advanced
Receptor Binding Assays : Use radioligands (e.g., [³H]-flumazenil) in competitive binding studies with rat brain membrane preparations.
Functional Assays : Measure Cl⁻ influx in HEK293 cells expressing human GABAₐ receptors via patch-clamp electrophysiology .
Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare with reference benzodiazepines (e.g., diazepam).
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Advanced
- Stress Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hrs. Monitor degradation via HPLC.
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C under argon to prevent boronate hydrolysis .
How to troubleshoot low yields in the cyclization step forming the benzoxazepinone core?
Q. Advanced
- Reagent Purity : Ensure anhydrous conditions and fresh reagents (e.g., PCl₅ for acid-catalyzed cyclization).
- Alternative Catalysts : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to accelerate ring closure .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20%.
What computational tools predict the compound’s reactivity in cross-coupling reactions?
Q. Advanced
- DFT Calculations : Simulate transition states for Suzuki-Miyaura coupling to identify rate-limiting steps.
- Molecular Docking : Predict binding affinities to catalytic Pd centers using AutoDock Vina .
- QSAR Models : Corporate Hammett constants (σ) of substituents to forecast reaction outcomes .
How to analyze and mitigate byproduct formation during boronate ester synthesis?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
